Glycylcysteinylglycine

Vue d'ensemble

Description

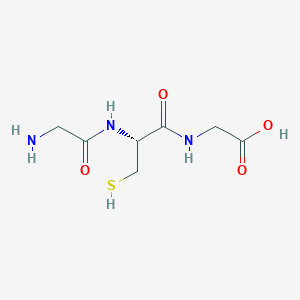

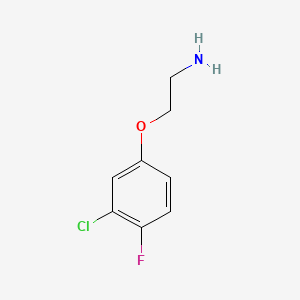

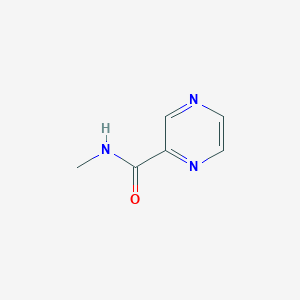

Glycylcysteinylglycine (GCG) is a tripeptide composed of the amino acids glycine, cysteine, and glycine. It is a potent antioxidant and has been shown to have various biochemical and physiological effects. GCG has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology.

Applications De Recherche Scientifique

Antioxidant and Detoxification

Glycylcysteinylglycine is a major endogenous antioxidant, playing a pivotal role in detoxification and protection against oxidative stress-induced cellular damage. It is involved in the synthesis and repair of DNA, the transport of amino acids, and the metabolism of toxins and carcinogens. Its antioxidant properties are particularly important in maintaining the redox balance within cells, protecting against the damaging effects of reactive oxygen species (ROS) and supporting immune function (McCarty, O’Keefe, & DiNicolantonio, 2018; Sekhar, 2021).

Immune Modulation and Anti-inflammatory Effects

This compound has been observed to exhibit immunomodulatory and anti-inflammatory effects. It acts on inflammatory cells, such as macrophages, to suppress activation of transcription factors and the formation of free radicals and inflammatory cytokines. These effects contribute to its protective role in various disease states, including those involving chronic inflammation (Zhong et al., 2003).

Role in Metabolic Regulation

Research indicates that this compound may also play a role in metabolic regulation. Its involvement in the synthesis of glutathione suggests a broader impact on cellular metabolism, including energy production, glucose metabolism, and lipid metabolism. The compound has been implicated in modulating the expression of genes related to metabolic pathways, thereby influencing metabolic health and potentially mitigating metabolic syndrome (Figueroa-Soto & Valenzuela-Soto, 2018).

Neuroprotective Properties

This compound exhibits neuroprotective properties, providing protection against neurodegenerative diseases and supporting cognitive function. Its antioxidant capacity, combined with its role in detoxification, contributes to its neuroprotective effects. The compound supports brain health by mitigating oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases (Dean, Giorlando, & Berk, 2011).

Mécanisme D'action

Target of Action

H-Gly-Cys-Gly-OH, also known as Glycylcysteinylglycine, is a cyclic peptide that has been reported to exhibit potent antitumor activity .

Mode of Action

It is suggested that its antitumor activity may be due to its ability to bind to α1-acid glycoprotein and other proteins in the blood . This interaction could potentially influence the function of these proteins, leading to changes in cellular processes that contribute to its antitumor effects.

Biochemical Pathways

It is synthesized from glutathione and cysteine, which are naturally occurring amino acids in the human body . Therefore, it might influence pathways related to glutathione metabolism and cysteine utilization. Glutathione is a critical antioxidant in the body, and its metabolism plays a key role in maintaining cellular redox balance .

Result of Action

Given its potential antitumor activity, it may induce changes in cellular processes that inhibit tumor growth or promote tumor cell death .

Analyse Biochimique

Molecular Mechanism

Peptides can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that peptides can have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

It is known that peptides can have varying effects at different dosages in animal models .

Metabolic Pathways

Peptides can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Peptides can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .

Subcellular Localization

Peptides can be localized to specific compartments or organelles within cells, potentially influenced by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4S/c8-1-5(11)10-4(3-15)7(14)9-2-6(12)13/h4,15H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXINUGNTZFNRY-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)NC(=O)CN)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci)](/img/structure/B3293078.png)

![2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3293097.png)

![[1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol](/img/structure/B3293110.png)